Physicochemical Property Differentiation: LogP and Topological Polar Surface Area (TPSA) vs. 6‑Amido‑benzothiazole Analogs
The target compound possesses a computed XLogP3 of 3.9 and a TPSA of 70.2 Ų, defining a balanced lipophilic–polar profile that is distinct from closely related 6‑amido‑benzothiazole analogs [1]. For comparison, the 3‑bromo analog N-(benzo[d]thiazol-6-yl)-3-bromobenzamide exhibits a higher XLogP3 (estimated ~4.4) due to the electron‑withdrawing, lipophilic bromine, while the 2‑amido regioisomer derivatives reported in the TRPC6 inhibitor series show markedly different TPSA values due to altered hydrogen‑bond acceptor topology [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 3.9; TPSA = 70.2 Ų |
| Comparator Or Baseline | N-(benzo[d]thiazol-6-yl)-3-bromobenzamide: XLogP3 ≈ 4.4 (estimated); 2‑amido benzothiazole amides: TPSA typically 55–65 Ų |
| Quantified Difference | ΔXLogP3 ≈ 0.5 units lower vs. 3‑bromo analog; TPSA 5–15 Ų higher vs. 2‑amido regioisomers |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem 2021.05.07 release) |
Why This Matters
The lower lipophilicity of the 3,4‑dimethyl derivative predicts improved aqueous solubility and reduced non‑specific protein binding relative to halogenated analogs, while the higher TPSA compared to 2‑amido regioisomers may enhance oral bioavailability in lead optimization programs.
- [1] PubChem Compound Summary, CID 16803997, N-(benzo[d]thiazol-6-yl)-3,4-dimethylbenzamide. National Center for Biotechnology Information (2026). View Source
- [2] Wei Y et al. Benzothiazole Amides as TRPC3/6 Inhibitors for Gastric Cancer Treatment. Biomedicines, 2021, 9(4), 388. View Source
